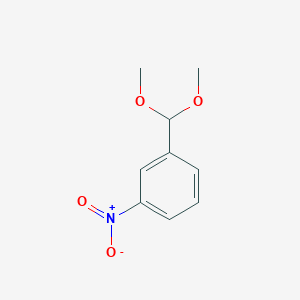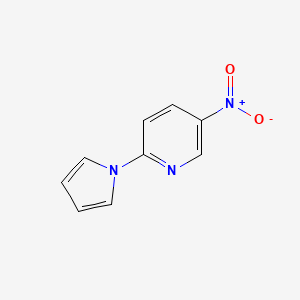
5-nitro-2-(1H-pyrrol-1-yl)pyridine
Overview
Description
“5-nitro-2-(1H-pyrrol-1-yl)pyridine” is a compound that contains a pyridine and a pyrrole ring . Pyridine is a six-membered aromatic heterocycle, similar to benzene, but with a nitrogen atom replacing one of the carbon atoms . Pyrrole is a five-membered heterocyclic ring with four carbon atoms and one nitrogen atom . This compound is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Molecular Structure Analysis
The molecular structure of “5-nitro-2-(1H-pyrrol-1-yl)pyridine” consists of a pyridine ring and a pyrrole ring. In the pyridine ring, the five carbons and single nitrogen are all sp2 hybridized . Each of these atoms has a p orbital perpendicular to the plane of the ring and each contains one pi electron, allowing the ring to be fully conjugated . The pyrrole ring has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron . The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Scientific Research Applications
Catalysis and Organic Synthesis
The compound’s unique structure, which combines a pyridine ring with a pyrrole moiety, makes it an intriguing ligand for metal complexes. For instance, zinc complexes supported by pyridine-N-oxide ligands have been synthesized and characterized . These complexes exhibit catalytic activity in Michael addition reactions, specifically the thiol-Michael addition of thiols to α,β-unsaturated ketones. The catalyst loading can be as low as 0.01 mol%, making it highly efficient.
Computational Chemistry and Molecular Modeling
Quantum chemical calculations provide insights into the compound’s stability, reactivity, and electronic properties. Density functional theory (DFT) studies can predict its behavior in various environments. Researchers use molecular modeling to explore potential reaction pathways and interactions.
Mo, X.-F., Xiong, C.-F., Chen, Z.-W., Liu, C., He, P., Tong, H.-X., & Yi, X.-Y. (2020). Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures, and catalytic Michael addition reactions. Dalton Transactions, 49(35), 12317–12325. Link
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of cdc7 kinase inhibitors, which are used as a novel cancer therapy . Therefore, it can be inferred that one of its potential targets could be the Cdc7 kinase.
Mode of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that it may interact with its targets by inhibiting the function of the Cdc7 kinase, thereby affecting cell division and growth.
Biochemical Pathways
Considering its role in the synthesis of cdc7 kinase inhibitors , it can be inferred that it may affect pathways related to cell division and growth.
Result of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that its action may result in the inhibition of cell division and growth, particularly in cancer cells.
properties
IUPAC Name |
5-nitro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKCVWCVBNWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(1H-pyrrol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



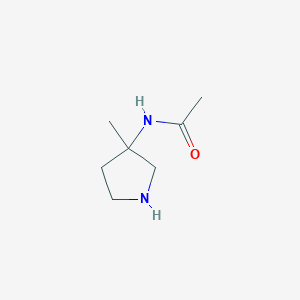
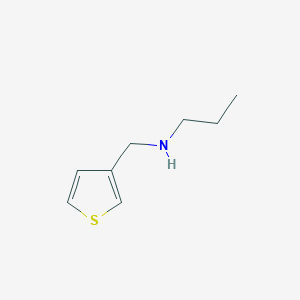
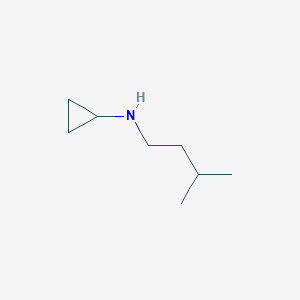
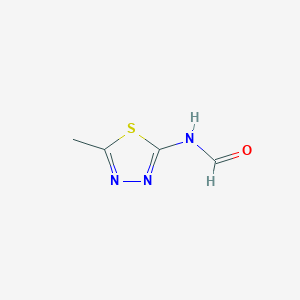

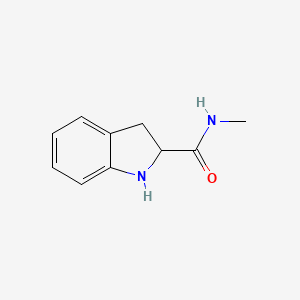

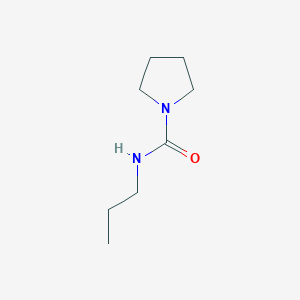
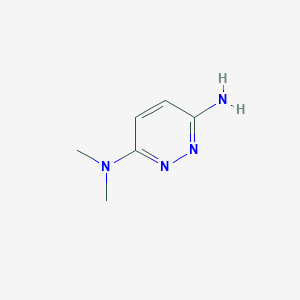


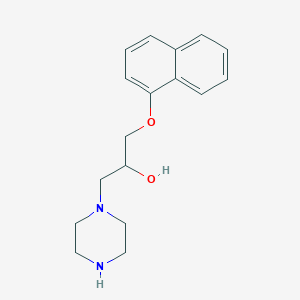
![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)
